

In-depth Technical Guide: 5-Bromo-2-fluoropyridin-4-amine

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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridin-4-amine

Cat. No.: B568015

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Notice: Direct experimental data, including a specific CAS number, for **5-Bromo-2-fluoropyridin-4-amine** is not readily available in the public domain. This suggests that it is either a novel compound or not widely synthesized. This guide will therefore focus on its close structural isomer, 5-Bromo-4-fluoropyridin-2-amine, for which substantial data exists. This information should serve as a valuable reference for researchers and drug development professionals working with related chemical scaffolds.

Core Subject: 5-Bromo-4-fluoropyridin-2-amine

CAS Number: 944401-69-8^[1]^[2]

Molecular Formula: C₅H₄BrFN₂^[1]

IUPAC Name: 5-bromo-4-fluoropyridin-2-amine^[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4-fluoropyridin-2-amine, a key building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of 5-Bromo-4-fluoropyridin-2-amine.

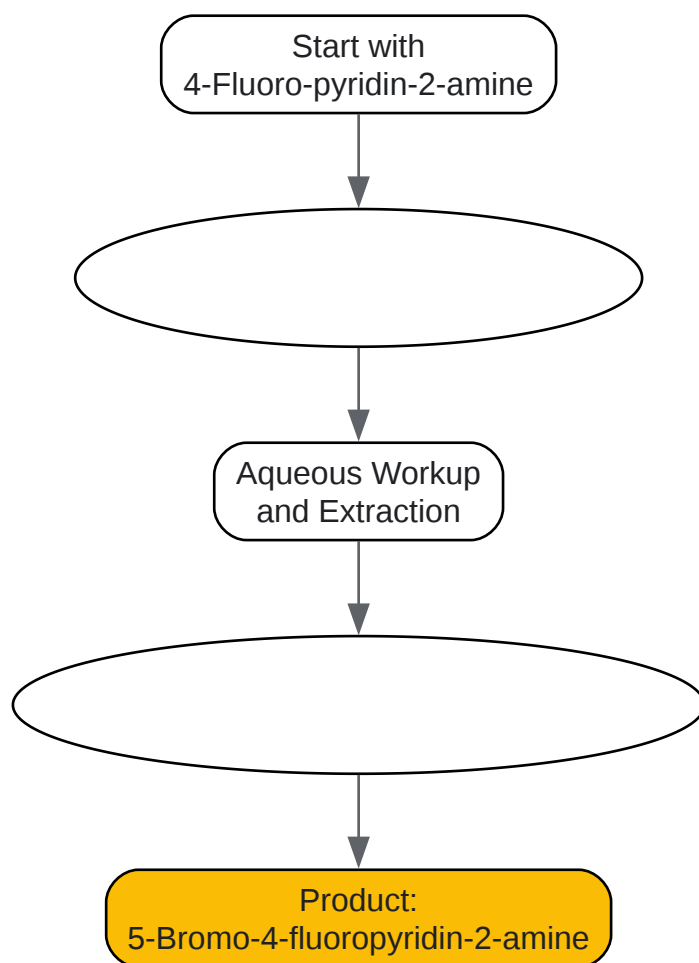
Property	Value	Reference
CAS Number	944401-69-8	[1][2]
Molecular Weight	191.00 g/mol	[1]
Molecular Formula	C ₅ H ₄ BrFN ₂	[1]
Appearance	Solid	
Purity	Typically >98%	
Storage Temperature	2-8°C, in a dark, inert atmosphere	

Further spectroscopic data (NMR, IR, Mass Spectrometry) would be typically found in certificates of analysis from suppliers or in detailed experimental sections of publications citing its synthesis or use.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-4-fluoropyridin-2-amine is not provided in the search results, a plausible synthetic route can be inferred from general principles of pyridine chemistry. A common approach would involve the bromination of a fluorinated aminopyridine precursor.

A general workflow for such a synthesis is outlined below.



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Caption: A general workflow for the synthesis of 5-Bromo-4-fluoropyridin-2-amine.

Detailed Hypothetical Protocol:

- **Dissolution:** Dissolve 4-Fluoro-pyridin-2-amine in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Bromination:** Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the cooled solution.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Quenching and Extraction:** Once the reaction is complete, quench with a suitable aqueous solution (e.g., sodium thiosulfate solution). Extract the product into an organic solvent like ethyl acetate.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the pure 5-Bromo-4-fluoropyridin-2-amine.

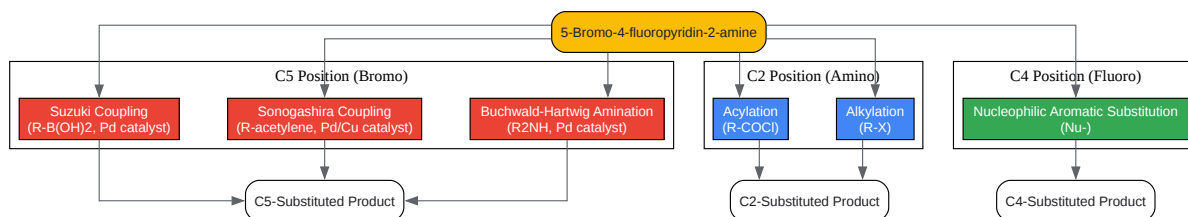
Reactivity and Applications in Drug Development

5-Bromo-4-fluoropyridin-2-amine is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

The reactivity of the key positions can be summarized as follows:

- **Amino Group (at C2):** Can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.
- **Bromo Group (at C5):** Serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
- **Fluoro Group (at C4):** Can participate in nucleophilic aromatic substitution (S_NAr) reactions, although it is generally less reactive than a fluorine atom at the 2- or 6-position of a pyridine ring.

The following diagram illustrates the potential reaction pathways for this molecule.



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Caption: Key reaction pathways for 5-Bromo-4-fluoropyridin-2-amine.

This trifunctional nature makes 5-Bromo-4-fluoropyridin-2-amine a desirable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine core often serves as a scaffold that mimics the hinge-binding region of ATP.

Safety and Handling

Based on the available information for 5-Bromo-4-fluoropyridin-2-amine, the following hazard and precautionary statements apply.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Signal Word: Warning

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While direct information on **5-Bromo-2-fluoropyridin-4-amine** is scarce, its isomer, 5-Bromo-4-fluoropyridin-2-amine, is a well-documented and commercially available compound. Its rich chemical reactivity, stemming from the orthogonal nature of its functional groups, makes it a highly valuable building block for the synthesis of complex heterocyclic compounds.

Researchers in drug development can leverage the selective functionalization of this scaffold to generate diverse molecular architectures for biological screening. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

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References

- 1. 5-Bromo-4-fluoropyridin-2-amine | C₅H₄BrFN₂ | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 944401-69-8|5-Bromo-4-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
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